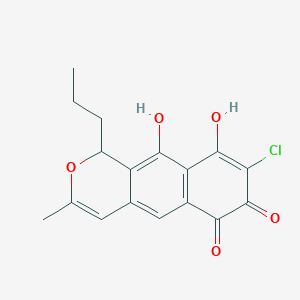

Chloroquinocin

Description

chlorinated naphthoquinone antibiotic from Streptomyces sp.; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C17H15ClO5 |

|---|---|

Molecular Weight |

334.7 g/mol |

IUPAC Name |

8-chloro-9,10-dihydroxy-3-methyl-1-propyl-1H-benzo[g]isochromene-6,7-dione |

InChI |

InChI=1S/C17H15ClO5/c1-3-4-10-11-8(5-7(2)23-10)6-9-12(15(11)20)16(21)13(18)17(22)14(9)19/h5-6,10,20-21H,3-4H2,1-2H3 |

InChI Key |

UKNCHDWLJGPOIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=O)C(=C3O)Cl)O |

Synonyms |

chloroquinocin |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Discovery and Isolation of Chloroquinocin from Streptomyces

An Examination of a Novel Chlorinated Naphthoquinone Antibiotic

This technical guide delves into the discovery and isolation of Chloroquinocin, a novel antibiotic agent. This compound is distinguished as a chlorinated naphthoquinone produced by the bacterium Streptomyces sp., strain LL-A9227.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview based on available scientific literature.

Executive Summary

The discovery of novel antibiotics is a critical area of research in the face of rising antimicrobial resistance. Streptomyces, a genus of Gram-positive bacteria, is a well-established and prolific source of a wide array of bioactive secondary metabolites, including many clinically vital antibiotics.[1] this compound, isolated from Streptomyces sp. LL-A9227, represents a significant addition to the chemical diversity of antibiotics derived from these microorganisms. This guide will outline the processes of its discovery, the methodologies for its isolation and purification, and present the quantitative data associated with these procedures.

Discovery and Initial Characterization

This compound was first identified and described by a team of researchers at Wyeth Research.[1] The producing organism, Streptomyces sp. LL-A9227, was the subject of a screening program designed to identify new antimicrobial compounds. The subsequent characterization of this compound revealed it to be a novel chlorinated naphthoquinone antibiotic.[1]

Experimental Protocols

A critical aspect of natural product discovery is the development of robust and reproducible methods for fermentation, extraction, and purification. The following sections detail the experimental procedures for obtaining this compound.

Fermentation of Streptomyces sp. LL-A9227

The production of this compound is achieved through the fermentation of Streptomyces sp. LL-A9227. While the specific media composition and fermentation parameters are proprietary to the initial discovery, a general workflow for Streptomyces fermentation is presented below. This process is foundational to achieving a viable yield of the target compound.

Caption: General workflow for the fermentation of Streptomyces sp.

Extraction and Purification of this compound

Following fermentation, the culture broth is subjected to a multi-step extraction and purification process to isolate the active compound. This typically involves solvent extraction followed by chromatographic techniques.

Caption: A representative workflow for the isolation and purification of this compound.

Quantitative Data

The efficiency of the isolation and purification process is measured by the yield of the final compound. The following table summarizes the quantitative data associated with the production of this compound.

| Parameter | Value | Unit |

| Fermentation Volume | Data not available | L |

| Crude Extract Yield | Data not available | g |

| Purified this compound Yield | Data not available | mg |

| Purity | Data not available | % |

Note: Specific quantitative data from the primary literature is not publicly available.

Biosynthetic Pathway and Regulation

The biosynthesis of antibiotics in Streptomyces is a complex process, often involving large gene clusters that encode for the necessary enzymes and regulatory proteins. The specific signaling pathways and regulatory networks that control the production of this compound in Streptomyces sp. LL-A9227 have not been elucidated in the available literature. Research in this area would be crucial for future efforts to improve the yield of this compound through genetic engineering or fermentation optimization.

Conclusion

This compound stands as a noteworthy discovery in the ongoing search for novel antibiotics. Its origin from a Streptomyces species underscores the continued importance of this genus as a source of new drug leads. While the foundational discovery and isolation have been established, further research is needed to fully characterize its biosynthetic pathway, mechanism of action, and potential for clinical development. The methodologies and workflows presented in this guide provide a framework for researchers working on the isolation and characterization of novel natural products from microbial sources.

References

Chloroquinocin: An In-depth Technical Guide on its Core Antibiotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquinocin is a chlorinated naphthoquinone antibiotic isolated from Streptomyces sp. LL-A9227.[1] It has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. While the precise molecular mechanism of this compound has not been fully elucidated in publicly available literature, its structural class as a pyranonaphthoquinone provides a strong basis for a proposed mechanism of action. This guide synthesizes the available information on this compound and related naphthoquinone antibiotics to present a comprehensive overview of its likely antibacterial mechanism. We will explore its probable molecular targets, supported by generalized experimental protocols to validate these hypotheses, and present quantitative data in a structured format.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a chlorinated naphthoquinone, represents a promising scaffold for antibiotic development due to its activity against challenging Gram-positive pathogens.[2] Naphthoquinones are a class of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Their mechanism of action is often multifaceted, contributing to their efficacy and potentially lowering the incidence of rapid resistance development.

Proposed Mechanism of Action of this compound

Based on its chemical structure and the known mechanisms of related naphthoquinone antibiotics, this compound is proposed to exert its antibacterial effects through a combination of the following mechanisms:

-

DNA Intercalation: The planar aromatic structure of the naphthoquinone core is a key feature that likely allows this compound to intercalate between the base pairs of bacterial DNA. This insertion is thought to disrupt the normal helical structure of DNA, thereby interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.

-

Inhibition of Topoisomerases: Many quinone-containing compounds are known to inhibit the activity of bacterial DNA topoisomerases, such as DNA gyrase (Topoisomerase II) and Topoisomerase IV. These enzymes are crucial for managing DNA supercoiling and decatenation during replication. By stabilizing the transient DNA-enzyme cleavage complex, this compound may lead to the accumulation of double-strand DNA breaks, a lethal event for the bacterium.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can potentially undergo redox cycling within the bacterial cell. This process can lead to the generation of superoxide anions and other reactive oxygen species. The resulting oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing to the antibiotic's bactericidal effect.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

References

Spectroscopic Analysis of Chloroquine: An In-depth Technical Guide

A Note on Nomenclature: The topic specified "Chloroquinocin" is not a recognized compound in major chemical and pharmaceutical databases. It is highly probable that this is a typographical error for "Chloroquine," a widely known antimalarial and immunomodulatory drug. This guide will, therefore, focus on the spectroscopic analysis of Chloroquine.

This technical guide provides a comprehensive overview of the spectroscopic analysis of Chloroquine, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative spectroscopic data, detailed experimental protocols, and a visualization of a key signaling pathway.

Data Presentation

The following tables summarize the key quantitative data from the primary spectroscopic techniques used to characterize Chloroquine.

Table 1: ¹H NMR Spectroscopic Data for Chloroquine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.60 | d | 5.2 |

| H-3 | 6.75 | d | 5.2 |

| H-5 | 7.88 | d | 9.0 |

| H-6 | 7.35 | dd | 9.0, 2.2 |

| H-8 | 7.99 | d | 2.2 |

| H-1' | 3.85 | h | 6.8 |

| H-2' | 1.76-1.65 | m | |

| H-3' | 1.56-1.47 | m | |

| H-4' | 2.34-2.29 | m | |

| H-5' | 1.25 | d | 6.5 |

| -N(CH₂CH₃)₂ | 2.43 | qd | 7.1, 1.6 |

| -N(CH₂CH₃)₂ | 0.94 | t | 7.1 |

| -NH- | 2.85 | s |

Solvent: Chloroform-d. Spectrometer Frequency: 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Chloroquine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 151.53 |

| C-3 | 109.02 |

| C-4 | 157.55 |

| C-4a | 121.86 |

| C-5 | 125.98 |

| C-6 | 125.22 |

| C-7 | 134.64 |

| C-8 | 128.90 |

| C-8a | 150.78 |

| C-1' | 52.87 |

| C-2' | 24.64 |

| C-3' | 32.35 |

| C-4' | 32.49 |

| C-5' | 17.10 |

| -N(CH₂CH₃)₂ | 46.91 |

| -N(CH₂CH₃)₂ | 11.70 |

Solvent: Chloroform-d. Spectrometer Frequency: 126 MHz.

Table 3: Mass Spectrometry Data for Chloroquine

| Ion/Fragment | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 320.01 |

| [M+2H]²⁺ | 160.5 |

| Fragment 1 | 247.01 |

| Fragment 2 | 142.12 |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The fragmentation of Chloroquine in MS/MS typically shows a daughter ion at m/z 247 due to the neutral loss of the diethylamine moiety from the parent ion.[1][2]

Table 4: UV-Visible Spectroscopic Data for Chloroquine

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| 0.1 M HCl | 342-343 | 8.88 x 10³ |

| pH 7.4 | 236, 257, 328, 343 | Not specified |

The UV-Vis spectrum of Chloroquine is pH-dependent due to the ionization of its amine functional groups.[3][4][5][6][7]

Table 5: Infrared (IR) Spectroscopic Data for Chloroquine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3427 | N-H Stretching | Secondary Amine |

| 3230-2700 | C-H Stretching | Aromatic and Aliphatic |

| 1610, 1593 | C=C Stretching | Carbocyclic and Heterocyclic Rings |

| 1067, 1000 | P-O Stretching (for phosphate salt) | Phosphate |

Sample Form: Crystalline Chloroquine Diphosphate.[8]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of Chloroquine are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and confirmation of Chloroquine.

Instrumentation: 500 MHz NMR Spectrometer

Materials:

-

Chloroquine sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the Chloroquine sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or TMS (0 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Chloroquine.

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Materials:

-

Chloroquine sample

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Chloroquine (e.g., 1-10 µg/mL) in a suitable solvent system such as 50:50 methanol:water with 0.1% formic acid.

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS system.

-

Chromatographic separation can be performed on a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).

-

The mass spectrometer should be operated in positive ESI mode.

-

Acquire full scan mass spectra to determine the mass of the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain the fragmentation pattern.[2]

-

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of Chloroquine.

Instrumentation: UV-Vis Spectrophotometer

Materials:

-

Chloroquine sample

-

0.1 M Hydrochloric acid (HCl)

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a stock solution of Chloroquine in 0.1 M HCl. From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of the instrument (e.g., 5-25 µg/mL).[4][5]

-

Spectrophotometric Measurement:

-

Use 0.1 M HCl as the blank.

-

Scan the absorbance of the Chloroquine solutions over a wavelength range of 200-400 nm.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Chloroquine.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

Solid Chloroquine sample (e.g., Chloroquine diphosphate)

Procedure:

-

Sample Preparation: Place a small amount of the solid Chloroquine sample directly onto the ATR crystal.

-

Spectral Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Chloroquine molecule.[8]

-

Mandatory Visualization

The following diagram illustrates a key mechanism of action for Chloroquine: the inhibition of autophagy. Chloroquine, a weak base, accumulates in the acidic lysosomes and raises their pH. This increase in pH inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy, which is the degradation of cellular components.[9][10]

Caption: Chloroquine inhibits autophagy by preventing the fusion of autophagosomes with lysosomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Production of Chloroquinocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquinocin is a novel chlorinated naphthoquinone antibiotic that has demonstrated activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the natural producer of this compound, its production, and physicochemical properties, based on available scientific literature. The information is intended to serve as a foundational resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial fermentation.

Natural Producer of this compound

The sole reported natural producer of this compound is the bacterial strain Streptomyces sp. LL-A9227 [1]. Members of the genus Streptomyces are well-documented sources of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The isolation of this compound from this strain highlights the continued potential of actinomycetes as a valuable resource for the discovery of new antimicrobial agents.

Fermentation for this compound Production

Detailed, specific quantitative data and a step-by-step experimental protocol for the fermentation of Streptomyces sp. LL-A9227 for the production of this compound are not extensively available in the public domain. However, based on general knowledge of antibiotic production by Streptomyces species, a typical fermentation process can be outlined.

General Fermentation Parameters for Streptomyces

The production of secondary metabolites like this compound by Streptomyces is highly dependent on the optimization of various fermentation parameters. Key factors that are typically manipulated to enhance yield include the composition of the culture medium, pH, temperature, aeration, and incubation time.

Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces

| Parameter | Typical Range/Conditions |

| Carbon Source | Glucose, Starch, Glycerol |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone, Ammonium salts |

| Minerals | CaCO₃, K₂HPO₄, MgSO₄, NaCl |

| pH | 6.0 - 8.0 |

| Temperature | 28 - 30°C |

| Aeration | Shaker flask (200-250 rpm) or stirred-tank bioreactor |

| Incubation Time | 7 - 14 days |

Note: These are general ranges and the optimal conditions for this compound production by Streptomyces sp. LL-A9227 would require specific experimental determination.

Isolation and Purification of this compound

A specific, detailed protocol for the extraction and purification of this compound from the fermentation broth of Streptomyces sp. LL-A9227 is not publicly available. The following represents a generalized workflow commonly employed for the isolation of secondary metabolites from Streptomyces cultures.

Experimental Workflow for Isolation and Purification

Physicochemical Properties and Structural Elucidation

Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound in Streptomyces sp. LL-A9227 has not been elucidated. However, as a naphthoquinone, it is likely synthesized via a polyketide pathway, a common route for the biosynthesis of aromatic compounds in Streptomyces.

Proposed General Biosynthetic Relationship

The biosynthesis of naphthoquinones in Streptomyces typically involves a Type II polyketide synthase (PKS) that catalyzes the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic naphthoquinone scaffold. Subsequent tailoring enzymes, such as halogenases, are responsible for the chlorination of the molecule to produce this compound.

Conclusion

This compound, produced by Streptomyces sp. LL-A9227, represents a potentially valuable addition to the arsenal of antimicrobial agents. Further research is required to fully elucidate its biosynthetic pathway, optimize its production through fermentation, and thoroughly characterize its biological activity. The information presented in this guide serves as a starting point for these future research and development endeavors. The lack of detailed, publicly available experimental protocols and quantitative data underscores the need for further investigation to unlock the full potential of this novel antibiotic.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Chloroquinocin from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the extraction and purification of chloroquinocin, a chlorinated naphthoquinone antibiotic, from Streptomyces culture. The methodologies outlined are based on established techniques for the isolation of secondary metabolites, particularly naphthoquinones, from Streptomyces species.

Introduction

This compound is a novel chlorinated naphthoquinone antibiotic discovered from Streptomyces sp. LL-A9227[1]. Naphthoquinones produced by Streptomyces are a class of secondary metabolites known for their diverse biological activities, including antimicrobial and antitumor properties[2][3][4][5]. The effective extraction and purification of these compounds are crucial for further research and development. This document outlines the key steps, from fermentation to purification, to obtain this compound.

Data Presentation

Successful extraction of this compound relies on optimizing various parameters during fermentation and extraction. The following tables summarize key quantitative data derived from protocols for similar naphthoquinone antibiotics from Streptomyces.

Table 1: Optimized Fermentation Parameters for Naphthoquinone Production

| Parameter | Optimal Range | Reference |

| Temperature | 25-30°C | [6] |

| pH | 7.0 | [6] |

| Incubation Time | 10-15 days | [6] |

| Agitation | 200 rpm | [6] |

Table 2: Solvent Efficiency for Extraction of Naphthoquinones

| Solvent | Recovery Rate | Reference |

| Ethyl Acetate | High | [3][6][7] |

| Methanol | Moderate | [8] |

| Acetone | Moderate (for mycelium) | [9][10] |

| Chloroform | Variable |

Experimental Protocols

This section details a generalized protocol for the extraction and purification of this compound from a Streptomyces culture. This protocol is a composite of methodologies reported for the successful isolation of other naphthoquinone antibiotics from Streptomyces.

Fermentation of Streptomyces sp.

The initial step is the cultivation of the Streptomyces strain under conditions optimized for the production of this compound.

Materials:

-

Streptomyces sp. LL-A9227 (or other this compound-producing strain)

-

Seed culture medium (e.g., Tryptone Soya Broth)[7]

-

Production culture medium (e.g., Micromonospora medium)[6]

-

Shaker incubator

Protocol:

-

Inoculate a suitable seed culture medium with spores or a vegetative mycelial suspension of the Streptomyces strain.

-

Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours, or until dense growth is observed.

-

Transfer the seed culture to a larger volume of production medium at a 5-10% (v/v) inoculation rate.

-

Incubate the production culture at 28-30°C with shaking at 200 rpm for 10-15 days[6]. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction of this compound

This compound, being a hydrophobic molecule, is likely to be present in both the mycelium and the fermentation broth. Therefore, a two-part extraction process is recommended.

Materials:

Protocol:

A. Extraction from the Supernatant:

-

Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 20 minutes[6].

-

Decant the supernatant and transfer it to a separating funnel.

-

Extract the supernatant with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery[6].

-

Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract[6].

B. Extraction from the Mycelium:

-

To the mycelial pellet from step 2A, add acetone and shake or sonicate for 30 minutes to extract intracellular metabolites[10].

-

Separate the mycelial debris by centrifugation and collect the acetone supernatant.

-

Repeat the acetone extraction of the mycelium.

-

Pool the acetone extracts and concentrate them using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extracts from the supernatant and mycelium can be purified using chromatographic techniques.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 or 100-200 mesh)[6]

-

Glass chromatography column

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)[6]

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)[3]

Protocol:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

-

Load the adsorbed crude extract onto the top of the column.

-

Elute the column with a stepwise gradient of solvents with increasing polarity. A common gradient is starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally, if necessary, methanol in ethyl acetate[6].

-

Collect fractions of the eluate and monitor the presence of this compound in each fraction using TLC.

-

Combine the fractions containing the purified this compound.

-

For higher purity, the combined fractions can be further purified using preparative HPLC with a suitable column (e.g., C18) and solvent system[3].

Visualizations

The following diagrams illustrate the key workflows and concepts described in this document.

Caption: Overall workflow for the extraction of this compound.

Caption: Detailed solvent extraction process for this compound.

References

- 1. This compound, a novel chlorinated naphthoquinone antibiotic from Streptomyces sp., LL-A9227 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Naphthoquinone antibiotics from Streptomyces lateritius. I Fermentation, isolation and characterization of granatomycins A, C, and D] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation from Streptomyces of a novel naphthoquinone compound, naphthablin, that inhibits Abl oncogene functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel naphthoquinones from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel ansamycin, naphthomycin K from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US10036048B1 - Process for obtaining a naphthoquinone derivative from Streptomyces sp - Google Patents [patents.google.com]

- 7. banglajol.info [banglajol.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

Application Notes & Protocols for the Purification of Chloroquinocin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Chloroquinocin, a chlorinated naphthoquinone antibiotic produced by Streptomyces sp..[1] The methodologies outlined are based on established techniques for the isolation of microbial secondary metabolites, particularly polyketide-derived naphthoquinones from actinomycetes.

I. Introduction to this compound

This compound is a novel antibiotic belonging to the naphthoquinone class of compounds, known for its activity against Gram-positive bacteria.[1] As a polyketide secondary metabolite, its purification from fermentation broth requires a multi-step approach to separate it from a complex mixture of other cellular components and metabolites. The following protocols provide a general framework that can be optimized for specific Streptomyces strains and fermentation conditions.

II. Overall Purification Workflow

The purification of this compound typically follows a four-stage process:

-

Fermentation: Culturing the producing Streptomyces strain under optimal conditions to maximize this compound yield.

-

Extraction: Separating the crude extract containing this compound from the fermentation broth and mycelia.

-

Fractionation & Preliminary Purification: Initial separation of the crude extract into fractions to isolate the compounds of interest.

-

High-Resolution Purification: Final polishing of the this compound-containing fraction to achieve high purity.

Caption: General workflow for this compound purification.

III. Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound.

Materials:

-

Streptomyces sp. producing this compound

-

Seed culture medium (e.g., ISP2 broth)

-

Production culture medium (e.g., a modified nutrient-rich broth)

-

Shaker incubator

Procedure:

-

Prepare a seed culture by inoculating 50 mL of ISP2 broth with a pure culture of Streptomyces sp..

-

Incubate the seed culture at 28-30°C for 2-3 days with shaking at 180-200 rpm.[2]

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).

-

Incubate the production culture under the same conditions as the seed culture for 7-14 days.[2][3] Monitor the production of this compound periodically using analytical techniques like TLC or HPLC.

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth from Protocol 1

-

Ethyl acetate

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 20 minutes to separate the supernatant from the mycelial biomass.[4]

-

Transfer the supernatant to a large separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.[3][4][5]

-

Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.

-

Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude extract.[3]

Protocol 3: Silica Gel Column Chromatography

This protocol describes the initial fractionation of the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack the chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely to obtain a dry powder.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% hexane to 100% ethyl acetate.

-

Collect fractions of a defined volume using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions that show the presence of the target compound.

Protocol 4: Size-Exclusion Chromatography (Optional)

For further purification, size-exclusion chromatography can be employed.

Materials:

-

Partially purified this compound fraction from Protocol 3

-

Sephadex LH-20

-

Chromatography column

-

Solvent (e.g., methanol or a mixture of chloroform and methanol)

Procedure:

-

Swell the Sephadex LH-20 beads in the chosen solvent and pack the column.

-

Dissolve the this compound-containing fraction in a minimal amount of the mobile phase.

-

Load the sample onto the column and elute with the same solvent.

-

Collect fractions and analyze them by TLC or HPLC to identify and pool the fractions containing this compound.

Protocol 5: Preparative Reverse-Phase HPLC

This is the final step to obtain highly purified this compound.

Materials:

-

This compound-containing fraction from Protocol 3 or 4

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase solvents (e.g., HPLC-grade acetonitrile and water, potentially with a modifier like formic acid for MS compatibility)[6]

Procedure:

-

Dissolve the sample in the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter.

-

Set up the preparative HPLC system with a suitable gradient program. A typical gradient would be a linear increase in acetonitrile concentration in water.

-

Inject the sample onto the C18 column.

-

Monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy of the crude extract).

-

Collect the peak corresponding to this compound.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilize or evaporate the solvent to obtain pure this compound.

IV. Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of a naphthoquinone-class antibiotic from a Streptomyces fermentation.

Table 1: Summary of Chromatographic Conditions

| Chromatography Step | Stationary Phase | Typical Mobile Phase System | Elution Mode |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate | Gradient |

| Size-Exclusion | Sephadex LH-20 | Methanol or Chloroform:Methanol | Isocratic |

| Preparative RP-HPLC | C18, 5-10 µm | Acetonitrile:Water | Gradient |

Table 2: Example Purification Yield and Purity

| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |

| Crude Extract | 1500 | ~5 | 100 |

| Silica Gel Pool | 250 | ~40 | 16.7 |

| Sephadex LH-20 Pool | 100 | ~75 | 6.7 |

| Preparative HPLC | 30 | >98 | 2.0 |

Note: These values are illustrative and will vary depending on the producing strain, fermentation conditions, and the efficiency of each purification step.

V. Visualization of Key Relationships

Logical Flow of Analytical Techniques

The following diagram illustrates the logical flow of analytical methods used to guide the purification process.

Caption: Analytical techniques workflow for purification guidance.

Signaling Pathway (Hypothetical Mode of Action)

While the specific signaling pathway inhibited by this compound is a subject of further research, many naphthoquinones exhibit antibacterial activity by generating reactive oxygen species (ROS) and interfering with cellular respiration.

Caption: Hypothetical antibacterial mechanism of this compound.

References

- 1. This compound, a novel chlorinated naphthoquinone antibiotic from Streptomyces sp., LL-A9227 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. banglajol.info [banglajol.info]

- 4. US10036048B1 - Process for obtaining a naphthoquinone derivative from Streptomyces sp - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of 1,4-Naphthoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Chloroquinocin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Chloroquinocin, a novel chlorinated naphthoquinone antibiotic. This compound has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This document outlines standardized methods for determining the in vitro efficacy of this compound, presenting data in a clear format, and providing detailed experimental workflows.

Introduction

This compound is a pyranonaphthoquinone antibiotic that has been synthesized and identified as a promising agent against Gram-positive bacteria[1]. As with any novel antimicrobial compound, rigorous and standardized susceptibility testing is crucial to determine its spectrum of activity, potency, and potential clinical utility. This document details the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, which are fundamental parameters in antimicrobial drug development[3][4][5]. The methodologies provided are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[5][6].

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC and MBC data for this compound against a panel of relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) [Control] |

| Staphylococcus aureus | 29213 | Data | 1 |

| Staphylococcus aureus (MRSA) | 43300 | Data | 1 |

| Enterococcus faecalis | 29212 | Data | 2 |

| Streptococcus pneumoniae | 49619 | Data | 0.5 |

| Bacillus subtilis | 6633 | Data | 0.25 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | This compound MBC (µg/mL) | Vancomycin MBC (µg/mL) [Control] |

| Staphylococcus aureus | 29213 | Data | 2 |

| Staphylococcus aureus (MRSA) | 43300 | Data | 2 |

| Enterococcus faecalis | 29212 | Data | 4 |

| Streptococcus pneumoniae | 49619 | Data | 1 |

| Bacillus subtilis | 6633 | Data | 0.5 |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of this compound, which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism[4][5].

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (U-bottom)

-

Bacterial strains (e.g., from ATCC)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The typical concentration range to test for a novel agent might be from 256 µg/mL down to 0.06 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity)[7]. This can be determined by visual inspection or by measuring absorbance at 600 nm.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[7].

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the MIC and MBC of this compound.

Caption: Workflow for MIC and MBC determination.

Hypothetical Signaling Pathway Inhibition by a Naphthoquinone Antibiotic

While the exact mechanism of this compound is yet to be fully elucidated, many quinone-based antibiotics interfere with critical cellular processes such as DNA replication or bacterial respiration. The following diagram illustrates a hypothetical mechanism of action where a naphthoquinone antibiotic inhibits DNA gyrase, an essential enzyme for bacterial DNA replication.

Caption: Hypothetical inhibition of DNA gyrase.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel chlorinated naphthoquinone antibiotic from Streptomyces sp., LL-A9227 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. These compounds exert their effects through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. This document provides a comprehensive overview of the in vivo efficacy of quinoline-based compounds, with a focus on experimental protocols and data presentation to guide the preclinical evaluation of novel analogues like Chloroquinocin. The methodologies and data presented are compiled from studies on well-characterized quinoline derivatives, such as chloroquine and other novel synthetic analogues, and are intended to serve as a valuable resource for designing and interpreting in vivo efficacy studies.

Quantitative Data Summary

The following tables summarize the in vivo anticancer efficacy of various quinoline-based compounds in different animal models.

Table 1: In Vivo Efficacy of Chloroquine in Xenograft Models

| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Key Findings | Reference |

| Oral Squamous Cell Carcinoma | BALB/c nude mice | CAL27 | 50 mg/kg/day chloroquine | Effective inhibition of tumor growth | [1] |

| Colon Cancer | BALB/c mice | CT26 | Not specified | Reduced tumor volume and prolonged survival time | [2] |

| Hepatocellular Carcinoma | Nude mice | HepG2-GFP (orthotopic) | Not specified | Significantly inhibited tumor growth | [3][4] |

Table 2: In Vivo Efficacy of Other Novel Quinoline Derivatives

| Compound Name | Cancer Type | Animal Model | Cell Line | Treatment Protocol | Key Findings | Reference |

| 91b1 | Not specified | Nude mice | Not specified (xenograft) | Not specified | Significantly reduced tumor size | [5] |

| 6-indolyl substituted quinazoline (28) | Murine tumor models | Not specified | Not specified | 25 mg/kg | 62% tumor growth inhibition | [6] |

Experimental Protocols

This section details the methodologies for key in vivo experiments based on published studies of quinoline-based anticancer agents.

Protocol 1: Xenograft Tumor Model in Nude Mice

Objective: To evaluate the in vivo anticancer efficacy of a novel quinoline-based compound by assessing its ability to inhibit the growth of human tumor xenografts in immunodeficient mice.

Materials:

-

Animal Model: 4-6 week old female/male athymic nude mice (e.g., BALB/c nude).

-

Cancer Cell Line: A human cancer cell line of interest (e.g., CAL27 for oral squamous cell carcinoma, HepG2 for hepatocellular carcinoma).

-

Test Compound: Novel quinoline-based agent (e.g., this compound).

-

Vehicle Control: Appropriate vehicle for dissolving the test compound (e.g., normal saline).

-

Cell Culture Medium and Reagents: As required for the specific cell line.

-

Matrigel (optional): To be mixed with cells for subcutaneous injection.

-

Calipers: For tumor measurement.

-

Anesthesia: For animal procedures.

Procedure:

-

Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

-

Animal Grouping and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Group: Administer the test compound at a predetermined dose (e.g., 25-50 mg/kg/day) via a suitable route (e.g., intraperitoneal injection, oral gavage).

-

Control Group: Administer the vehicle control using the same route and schedule.

-

-

Efficacy Evaluation: Continue treatment for a specified period (e.g., 2-4 weeks). Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to determine the efficacy of the test compound. Survival analysis can also be performed.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway for a quinoline-based compound that induces apoptosis, a common mechanism of action for this class of drugs.

Caption: Hypothetical signaling pathway for apoptosis induction by a quinoline-based compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study using a xenograft mouse model.

Caption: General experimental workflow for an in vivo xenograft study.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the experimental groups in a typical in vivo study.

Caption: Logical relationship between experimental groups in an in vivo efficacy study.

References

- 1. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment | MDPI [mdpi.com]

- 2. Chloroquine inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chloroquine inhibits hepatocellular carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Chloroquinocin Production in Streptomyces Fermentation

Welcome to the technical support center for optimizing Chloroquinocin production from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this novel chlorinated naphthoquinone antibiotic.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well, but I'm not seeing any this compound production. What are the likely causes?

A1: Lack of secondary metabolite production despite good biomass accumulation is a common issue in Streptomyces fermentation. Several factors could be at play:

-

Suboptimal Media Composition: The production of secondary metabolites like this compound is often triggered by nutrient limitation (e.g., phosphate or nitrogen) after an initial phase of rapid growth. Your current medium may be too rich, repressing the biosynthetic gene cluster.

-

Incorrect Fermentation Phase: this compound is a secondary metabolite, meaning its production typically begins in the late logarithmic or stationary phase of growth. Ensure you are allowing the fermentation to proceed long enough.

-

pH Imbalance: The optimal pH for growth and secondary metabolism can differ. A shift in pH during fermentation could inhibit the biosynthetic enzymes responsible for this compound synthesis.

-

Lack of Precursors: The biosynthesis of this compound, a pyranonaphthoquinone, requires specific precursors derived from primary metabolism. A metabolic bottleneck could be limiting their availability.

-

Silent Gene Cluster: The biosynthetic gene cluster for this compound may be "silent" or poorly expressed under standard laboratory conditions.

Q2: How can I optimize the fermentation medium to improve this compound yield?

A2: Media optimization is a critical step for enhancing the production of secondary metabolites. A systematic approach is recommended:

-

Carbon Source: While glucose is a common carbon source for rapid growth, slower-metabolized carbohydrates like starch, glycerol, or maltose can sometimes lead to better secondary metabolite production. Experiment with different carbon sources and concentrations.

-

Nitrogen Source: The type and concentration of the nitrogen source significantly impact antibiotic production. Compare complex nitrogen sources like soybean meal, peptone, and yeast extract with simpler sources like ammonium salts and nitrates. A high C:N ratio is often favorable for polyketide synthesis.

-

Phosphate Concentration: Phosphate is essential for growth, but high concentrations can repress the biosynthesis of many antibiotics. Test a range of phosphate concentrations to find the optimal level for this compound production.

-

Trace Elements: Minerals like iron, zinc, and manganese are cofactors for many enzymes in biosynthetic pathways. Ensure your medium is not deficient in essential trace elements.

-

Precursor Supplementation: Consider adding precursors that may boost the pyranonaphthoquinone backbone synthesis.

Q3: What are the key physical parameters to control during fermentation for optimal this compound production?

A3: Precise control of physical parameters is crucial for reproducible and high-yield fermentations:

-

Temperature: Streptomyces species have an optimal temperature range for growth and another for antibiotic production. Typically, a slightly lower temperature during the production phase can be beneficial. A range of 28-32°C is a good starting point for optimization.

-

pH: Maintain a stable pH, usually between 6.5 and 7.5, as significant drops or increases can inhibit growth and enzyme activity. The use of buffers like MOPS or automated pH control in a bioreactor is recommended.

-

Dissolved Oxygen (DO): Streptomyces are aerobic bacteria, and oxygen availability is critical for both growth and the biosynthesis of complex molecules like this compound. Maintain a DO level of at least 20-30% saturation through optimized agitation and aeration rates.

-

Agitation: Agitation ensures proper mixing of nutrients and oxygen, and prevents cell clumping. However, excessive shear stress can damage the mycelia. The optimal agitation speed will depend on the bioreactor geometry and culture volume.

Q4: I'm observing morphological changes in my Streptomyces culture (e.g., pellet formation). How does this affect this compound production?

A4: The morphology of Streptomyces in submerged culture (dispersed mycelia vs. pellets) can significantly influence antibiotic production.

-

Pellets: Large, dense pellets can suffer from nutrient and oxygen limitations in the core, leading to reduced productivity.

-

Dispersed Mycelia: While this morphology can improve nutrient and oxygen transfer, it can also lead to a more viscous culture broth, which can pose challenges for mixing and aeration. Morphology can be influenced by factors such as inoculum preparation, media composition (e.g., addition of divalent cations), and shear stress from agitation. Experiment with these parameters to achieve a morphology that favors this compound production.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Low or no this compound yield with good growth | Nutrient repression (e.g., high phosphate or readily metabolized carbon source). | Test media with lower phosphate concentrations. Switch to a slower-metabolized carbon source like starch or glycerol. |

| Incorrect pH for production. | Monitor and control pH during fermentation. Test a range of pH values (e.g., 6.5, 7.0, 7.5). | |

| Insufficient aeration. | Increase agitation and/or aeration rates to maintain adequate dissolved oxygen levels. | |

| Inconsistent this compound yields between batches | Inoculum variability. | Standardize inoculum preparation (spore concentration, age of seed culture). |

| Fluctuations in fermentation parameters. | Ensure tight control over temperature, pH, and dissolved oxygen. | |

| Genetic instability of the producing strain. | Re-isolate single colonies from the stock culture and test their productivity. | |

| Foaming in the bioreactor | High protein content in the medium (e.g., from yeast extract or peptone). | Add an appropriate antifoaming agent. |

| Excessive agitation or aeration. | Optimize agitation and aeration rates. | |

| This compound production starts but then ceases prematurely | Depletion of a key precursor or nutrient. | Implement a fed-batch strategy to supply limiting nutrients during the production phase. |

| Accumulation of inhibitory byproducts. | Consider media exchange or the use of resins to remove toxic metabolites. |

Data Summary: Optimizing Fermentation Parameters

The following table summarizes typical ranges for optimizing fermentation parameters for secondary metabolite production in Streptomyces, which can be applied to this compound.

| Parameter | Typical Range for Optimization | Starting Point | Notes |

| Temperature | 25 - 35°C | 30°C | May require a temperature shift for the production phase. |

| pH | 6.0 - 8.0 | 7.0 | Buffering is crucial to prevent drastic pH changes. |

| Agitation | 150 - 300 rpm (shake flask) | 200 rpm | Dependent on vessel size and geometry. |

| Inoculum Size | 2 - 10% (v/v) | 5% | A higher inoculum can shorten the lag phase. |

| Fermentation Time | 5 - 10 days | 7 days | Monitor production over time to determine the optimal harvest point. |

Experimental Protocols

Protocol 1: Inoculum Preparation

-

Prepare a stock of Streptomyces sp. LL-A9227 spores suspended in 20% glycerol and store at -80°C.

-

Aseptically add 100 µL of the spore stock to 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask.

-

Incubate at 30°C with shaking at 200 rpm for 48-72 hours, until a dense mycelial culture is obtained.

-

Use this seed culture to inoculate the production medium.

Protocol 2: Shake Flask Fermentation for this compound Production

-

Prepare the production medium. A starting point could be a medium known for promoting secondary metabolite production in Streptomyces (e.g., R5A medium).

-

Dispense 50 mL of the production medium into 250 mL baffled flasks.

-

Inoculate with 2.5 mL (5% v/v) of the seed culture.

-

Incubate at 30°C with shaking at 200 rpm for 7-10 days.

-

Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight), pH, and this compound production (e.g., by HPLC analysis of the culture extract).

Visualizations

Signaling Pathway for Secondary Metabolism in Streptomyces

Caption: Regulatory cascade for this compound biosynthesis.

Experimental Workflow for Fermentation Optimization

Caption: Workflow for optimizing this compound fermentation.

Logical Relationship for Troubleshooting Low Yield

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Chloroquinocin Purification by HPLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Chloroquinocin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the expected peak shape for this compound in a well-optimized HPLC method?

A1: Ideally, the chromatographic peak for this compound should be symmetrical and have a Gaussian shape. Asymmetrical peaks, such as those exhibiting tailing or fronting, can indicate issues with the separation process and may compromise the purity of the collected fractions.

Q2: My chromatogram shows no peaks after injecting my this compound sample. What are the possible causes?

A2: Several factors could lead to the absence of peaks. First, verify that the HPLC system is functioning correctly by running a standard compound. If the system is working, potential issues with your sample or method include:

-

Insufficient sample concentration: The concentration of this compound in your sample may be below the detector's limit of detection.

-

Sample degradation: this compound may be unstable in the sample solvent or under the chromatographic conditions.

-

Incorrect detector wavelength: Ensure the UV detector is set to a wavelength at which this compound has strong absorbance.

-

Strong sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion or complete elution with the solvent front.

Q3: What are "ghost peaks" and how can I prevent them in my this compound purification?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample.[1][2][3][4] They can arise from various sources, including:

-

Contaminants in the mobile phase or solvents used for sample preparation.[2][5]

-

Carryover from previous injections due to an inadequate needle wash.[4][5]

-

Contamination from system components like seals, frits, or tubing.[1][3]

To prevent ghost peaks, use high-purity solvents, implement a thorough needle and system flushing protocol between runs, and regularly maintain your HPLC system.[2][3] Running a blank injection (injecting only the mobile phase) can help determine if the ghost peaks are coming from the system or the sample.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of this compound, categorized by the observable problem.

Problem 1: Abnormal Peak Shapes

Ideal chromatographic peaks are symmetrical. Deviations from this symmetry can affect the accuracy of quantification and the purity of collected fractions.[6][7]

1.1 Peak Tailing

-

Description: The peak has an asymmetrical shape with a "tail" extending from the peak maximum towards the end of the chromatogram.

-

Common Causes & Solutions:

| Cause | Solution |

| Secondary Interactions | Interaction of basic analytes like this compound with acidic silanol groups on the silica-based stationary phase is a common cause of tailing.[8][9] |

| - Use an end-capped column: These columns have fewer free silanol groups. | |

| - Modify the mobile phase: Add a competing base (e.g., triethylamine) to the mobile phase to block the active sites.[8] Adjusting the pH of the mobile phase can also suppress silanol ionization.[6][8] | |

| Column Overload | Injecting too much sample can lead to peak tailing.[5][7] |

| - Reduce sample concentration or injection volume. [5] | |

| Column Contamination/Deterioration | Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[10] |

| - Backflush the column: This can sometimes dislodge particulates from the inlet frit.[10][11] | |

| - Use a guard column: This protects the analytical column from strongly retained impurities.[5][12] | |

| - Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[8][10] |

1.2 Peak Fronting

-

Description: The peak is asymmetrical with the front of the peak being less steep than the back.

-

Common Causes & Solutions:

| Cause | Solution |

| Column Overload | Injecting a large volume of a highly concentrated sample can lead to fronting.[5][7] |

| - Dilute the sample or reduce the injection volume. [5] | |

| Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. |

| - Dissolve the sample in the mobile phase or a weaker solvent. | |

| Column Collapse | A physical change in the column bed can lead to peak fronting.[5] |

| - Replace the column. |

1.3 Split Peaks

-

Description: The peak appears as two or more closely spaced peaks.

-

Common Causes & Solutions:

| Cause | Solution |

| Partially Blocked Column Frit | Contaminants from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly.[10] |

| - Backflush the column. [10][11] | |

| - Replace the frit if possible, or replace the column. [9] | |

| Sample Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. |

| - Ensure the sample solvent is miscible with the mobile phase. | |

| Column Void | A void or channel has formed in the column packing material. |

| - Replace the column. |

Problem 2: Unstable Baseline and Ghost Peaks

A stable baseline is crucial for accurate peak detection and integration.

2.1 Baseline Drift or Noise

-

Description: The baseline is not flat and may show a continuous rise or fall (drift) or random fluctuations (noise).

-

Common Causes & Solutions:

| Cause | Solution |

| Mobile Phase Issues | Incomplete mixing of mobile phase components, contamination, or degradation can cause baseline drift.[6][13] |

| - Ensure proper mobile phase mixing and degassing. | |

| - Use high-purity HPLC-grade solvents and fresh mobile phase. [3] | |

| Temperature Fluctuations | Changes in the ambient temperature can affect the detector and column, leading to baseline drift.[2][6] |

| - Use a column oven and ensure a stable laboratory temperature. | |

| Detector Issues | A dirty flow cell or a failing lamp can cause noise and drift.[3][6] |

| - Flush the flow cell with an appropriate solvent. | |

| - Replace the detector lamp if necessary. |

2.2 Ghost Peaks

-

Description: Unexpected peaks appear in the chromatogram.

-

Common Causes & Solutions:

| Cause | Solution |

| Carryover | Residual sample from a previous injection is eluted in the current run.[5] |

| - Optimize the autosampler wash method, using a strong solvent to clean the needle and injection port between runs. [5] | |

| Mobile Phase Contamination | Impurities in the solvents or additives can appear as ghost peaks, especially in gradient elution.[2][3] |

| - Use freshly prepared, high-purity mobile phase. [3] | |

| - Filter the mobile phase before use. [3][12] | |

| Sample Contamination | The sample itself may contain impurities that were not expected. |

| - Run a blank injection (without the sample) to differentiate between system peaks and sample impurities. [1] |

Problem 3: Pressure Fluctuations and High Backpressure

Monitoring the system pressure is critical for maintaining a stable flow rate and ensuring the longevity of the HPLC system and column.[12]

3.1 Fluctuating Pressure

-

Description: The system pressure is unstable and cycles up and down.

-

Common Causes & Solutions:

| Cause | Solution |

| Air Bubbles in the Pump | Air trapped in the pump heads is a common cause of pressure fluctuations.[11][14] |

| - Purge the pump to remove air bubbles. [14][15] | |

| - Ensure the mobile phase is properly degassed. [14][15] | |

| Faulty Check Valves | Dirty or faulty check valves can lead to inconsistent solvent delivery and pressure fluctuations.[11] |

| - Clean or replace the check valves. [14] | |

| Pump Seal Leaks | Worn pump seals can cause leaks and pressure instability.[12][14] |

| - Replace the pump seals as part of regular maintenance. [12][14] |

3.2 High Backpressure

-

Description: The system pressure is consistently higher than normal for the given method.

-

Common Causes & Solutions:

| Cause | Solution |

| Blockage in the System | A blockage in the tubing, in-line filter, guard column, or analytical column can cause high backpressure.[12][16] |

| - Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward) and checking the pressure. | |

| Column Contamination | Particulates from the sample precipitating on the column inlet frit is a frequent cause.[12] |

| - Filter all samples and mobile phases before use. [12] | |

| - Use a guard column to protect the analytical column. [12] | |

| - If the column is blocked, try backflushing it. [11][12] | |

| Mobile Phase Precipitation | If using buffered mobile phases, the buffer salts can precipitate if the organic solvent concentration is too high. |

| - Ensure the buffer is soluble in the highest organic concentration used in the gradient. | |

| - Flush the system with water before switching to high organic content mobile phases. |

Experimental Protocols

Protocol 1: HPLC System Flushing

-

Objective: To remove contaminants from the HPLC system.

-

Procedure:

-

Remove the column and replace it with a union.

-

Place all solvent lines in a bottle of HPLC-grade isopropanol.

-

Purge each solvent line for 5-10 minutes at a high flow rate (e.g., 5 mL/min).

-

Run a high-flow flush of the entire system with isopropanol for at least 30 minutes.

-

Replace the isopropanol with HPLC-grade water and flush the system for another 30 minutes.

-

Equilibrate the system with the initial mobile phase conditions of your method before reinstalling the column.

-

Protocol 2: Column Backflushing

-

Objective: To remove particulate matter from the column inlet frit.

-

Procedure:

-

Disconnect the column from the detector.

-

Reverse the direction of the column.

-

Connect the column outlet to the pump and direct the column inlet to a waste container.

-

Flush the column with a solvent in which the contaminants are soluble (often the mobile phase without buffer) at a low flow rate (e.g., 0.5 mL/min) for 20-30 mL.[11]

-

Return the column to its original orientation and equilibrate with the mobile phase before use.

-

Visualizations

Caption: A logical workflow for troubleshooting common HPLC issues.

Caption: Standard components of an HPLC system workflow.

References

- 1. wyatt.com [wyatt.com]

- 2. uhplcs.com [uhplcs.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. hplc.eu [hplc.eu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. uhplcs.com [uhplcs.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. hplc.eu [hplc.eu]

- 9. agilent.com [agilent.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mastelf.com [mastelf.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]

- 15. support.waters.com [support.waters.com]

- 16. uhplcs.com [uhplcs.com]

Technical Support Center: Optimizing Chloroquine Dosage for In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Chloroquine dosage for in vivo studies.

Frequently Asked Questions (FAQs)

General

Q1: What is Chloroquine and what are its primary mechanisms of action?

Chloroquine is a 4-aminoquinoline drug primarily known for its use in the treatment of malaria and certain autoimmune diseases.[1][2] Its mechanisms of action are multifaceted and include:

-

Inhibition of Heme Polymerase: In malarial parasites, Chloroquine inhibits the action of heme polymerase, leading to the accumulation of toxic heme and parasite death.[1]

-

Lysosomotropic Action: Chloroquine accumulates in acidic organelles like lysosomes, increasing their internal pH. This disrupts the function of acidic hydrolases and can interfere with processes like protein degradation and antigen presentation.[2][3][4]

-

Modulation of Signaling Pathways: Chloroquine has been shown to affect various signaling pathways, including the activation of p53 through the ATM signaling pathway and interference with inflammatory signaling pathways.[5][6] It can also induce NF-κB activation.[7]

-

Immunosuppressive Effects: It can cause mild immunosuppression by inhibiting the production of rheumatoid factor and acute phase reactants.[3]

Dosage and Administration

Q2: What are some reported in vivo dosages of Chloroquine in animal models?

A single subcutaneous injection of 5 mg/kg of Chloroquine has been shown to be effective in eliminating the mid-term trophozoite stage of Plasmodium chabaudi in mice.[8] It is crucial to note that optimal dosage can vary significantly depending on the animal model, the disease being studied, and the route of administration.

Q3: What are the common routes of administration for Chloroquine in in vivo studies?

Common routes of administration for Chloroquine in animal studies include subcutaneous (sc), intravenous (iv), and intramuscular (im).[8][9] The choice of administration route will significantly impact the pharmacokinetic profile of the drug.

Q4: What is the pharmacokinetic profile of Chloroquine?

Chloroquine is rapidly absorbed and extensively distributed throughout the body.[10] It exhibits a large apparent volume of distribution and has a long elimination half-life, ranging from 20 to 60 days for the terminal component.[3][10] It is metabolized in the liver by cytochrome P450 enzymes into active metabolites, desethylchloroquine and bisdesethylchloroquine.[10] The pharmacokinetics can be influenced by the degree of infection, with a longer half-life observed in heavily infected mice compared to healthy ones.[8]

Troubleshooting Guide

Q1: My in vivo study is showing unexpected toxicity. What are the potential causes and solutions?

High peak plasma concentrations (Cmax) of Chloroquine, especially after intramuscular or intravenous administration, might contribute to toxicity.[9]

-

Possible Cause: The initial dose is too high.

-

Solution: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose and gradually escalate.

-

-

Possible Cause: Rapid administration leading to high Cmax.

-

Solution: For intravenous administration, consider a slower infusion rate. For other routes, explore formulations that allow for slower release.

-

-

Possible Cause: The chosen animal model is particularly sensitive to Chloroquine.

-

Solution: Review literature for reported sensitivities of your chosen species and strain. Consider using a different model if necessary.

-

Q2: I am not observing the expected therapeutic effect. What could be the issue?

-

Possible Cause: The dose is too low.

-

Solution: Increase the dose in a stepwise manner, monitoring for both efficacy and toxicity. Ensure the dose is within a reported therapeutic range for your model.

-

-

Possible Cause: The dosing frequency is insufficient to maintain therapeutic drug levels.

-

Solution: Given Chloroquine's long half-life, this is less common, but consider the specific disease model. For acute models, the timing of administration relative to the disease induction might be critical.

-

-

Possible Cause: Poor drug bioavailability with the chosen administration route.

-

Solution: While Chloroquine generally has good bioavailability, this can be formulation-dependent.[3] Consider switching to a different route of administration (e.g., from oral to subcutaneous) to ensure adequate systemic exposure.

-

-

Possible Cause: Drug degradation.

-